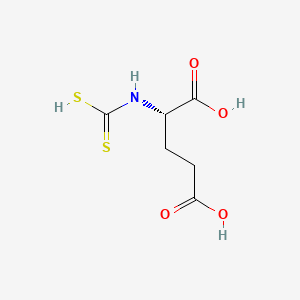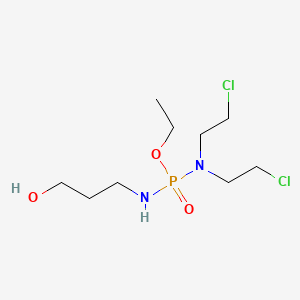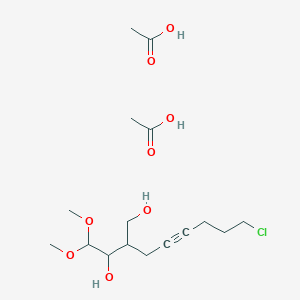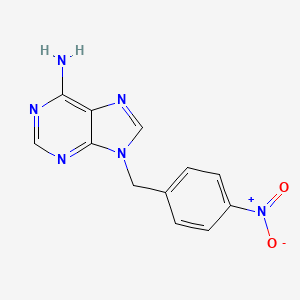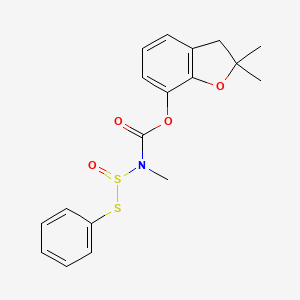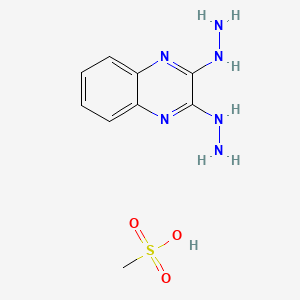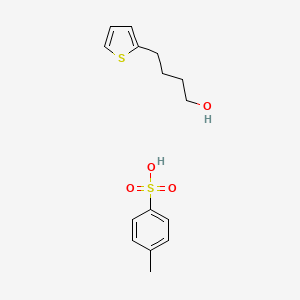amino}ethyl)(methyl)amino]ethan-1-ol CAS No. 74705-39-8](/img/structure/B14444543.png)
2-[(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)(methyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H22N2O2. It is a liquid at room temperature and is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol can be synthesized by reacting dimethylamine with ethylene oxide . This reaction produces streams rich in the substance, which then need to be further purified .
Industrial Production Methods
The industrial production of this compound involves similar methods, where dimethylamine and ethylene oxide are reacted under controlled conditions to produce the desired compound. The process may involve additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield simpler amines .
Scientific Research Applications
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems due to its polyfunctional nature.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polyurethane production
Mechanism of Action
The mechanism of action of 2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol involves its interaction with molecular targets and pathways. As a weak base, it can interact with acidic environments, leading to various chemical transformations. Its polyfunctional nature allows it to participate in multiple pathways, including those involving amine, ether, and hydroxyl functionalities .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
2-(Dimethylamino)ethoxy ethanol: Another polyfunctional compound with similar amine, ether, and hydroxyl functionalities.
Uniqueness
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which provide it with distinct chemical properties and reactivity. Its ability to act as a weak base and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
74705-39-8 |
|---|---|
Molecular Formula |
C10H25N3O |
Molecular Weight |
203.33 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethanol |
InChI |
InChI=1S/C10H25N3O/c1-11(2)5-6-12(3)7-8-13(4)9-10-14/h14H,5-10H2,1-4H3 |
InChI Key |
WVKTYUDLMQWYFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


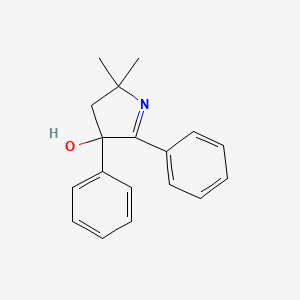
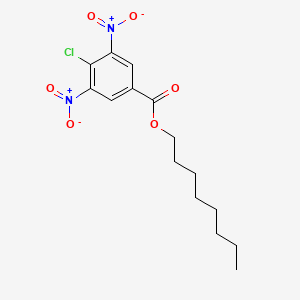
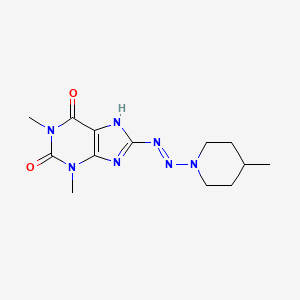
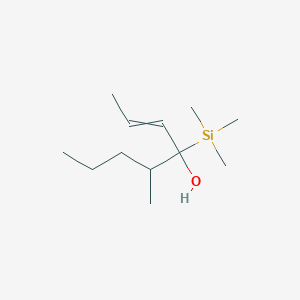
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
